2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one
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Overview
Description
2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[220]hex-5-en-3-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridinone Moiety: This involves the reaction of a suitable pyridine derivative with an oxidizing agent to introduce the oxo group.
Alkylation: The pyridinone intermediate is then alkylated with a propyl halide to introduce the propyl chain.
Cyclization: The final step involves the cyclization of the alkylated pyridinone with a suitable azabicyclohexene precursor under acidic or basic conditions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the oxo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.
Scientific Research Applications
2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The oxo and pyridinone groups are key functional moieties that interact with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopyridin-1(2H)-yl)acetic acid
- 4-(2-(3-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid
- 2-Oxabicyclo[2.2.0]hex-5-en-3-one
Uniqueness
2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to its combination of a pyridinone moiety with a bicyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications .
Properties
CAS No. |
62455-44-1 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[3-(2-oxopyridin-1-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-4-1-2-7-14(12)8-3-9-15-11-6-5-10(11)13(15)17/h1-2,4-7,10-11H,3,8-9H2 |
InChI Key |
QXDWMIGWJHAPHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCN2C3C=CC3C2=O |
Origin of Product |
United States |
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